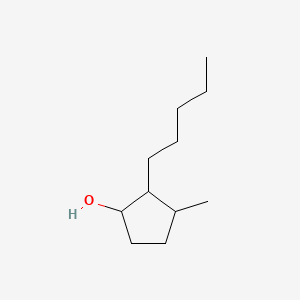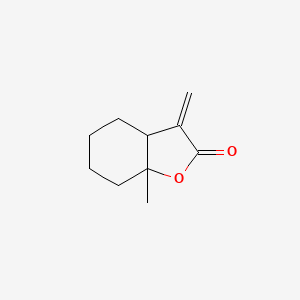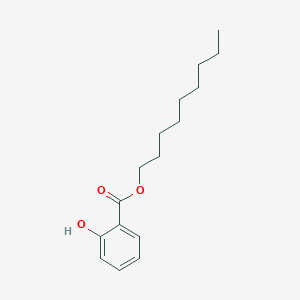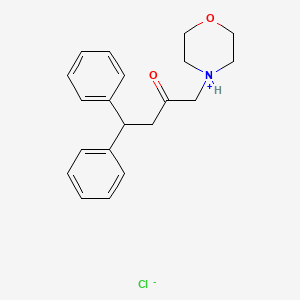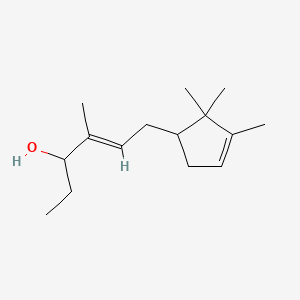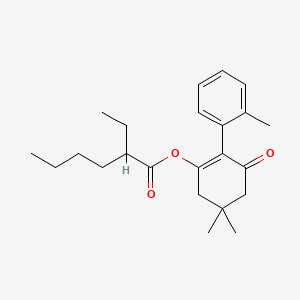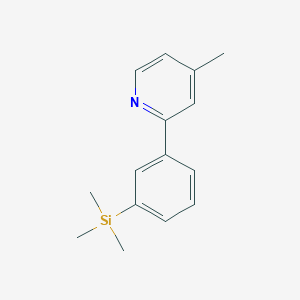
4-Methyl-2-(3-trimethylsilylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(3-trimethylsilylphenyl)pyridine is an organic compound with the molecular formula C15H19NSi It is a derivative of pyridine, featuring a methyl group at the 4-position and a trimethylsilylphenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-trimethylsilylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and efficiency for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(3-trimethylsilylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: 4-Methyl-2-(3-carboxyphenyl)pyridine
Reduction: 4-Methyl-2-(3-trimethylsilylphenyl)piperidine
Substitution: 4-Methyl-2-(3-functionalized phenyl)pyridine
Applications De Recherche Scientifique
4-Methyl-2-(3-trimethylsilylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized pyridine derivatives .
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(3-trimethylsilylphenyl)pyridine involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-phenylpyridine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-(3-Trimethylsilylphenyl)pyridine: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.
4-Methyl-2-(4-trimethylsilylphenyl)pyridine: The trimethylsilyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
4-Methyl-2-(3-trimethylsilylphenyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, offering versatility and potential for novel discoveries.
Propriétés
Formule moléculaire |
C15H19NSi |
|---|---|
Poids moléculaire |
241.40 g/mol |
Nom IUPAC |
trimethyl-[3-(4-methylpyridin-2-yl)phenyl]silane |
InChI |
InChI=1S/C15H19NSi/c1-12-8-9-16-15(10-12)13-6-5-7-14(11-13)17(2,3)4/h5-11H,1-4H3 |
Clé InChI |
LUTFABDUDMRJDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=CC(=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)
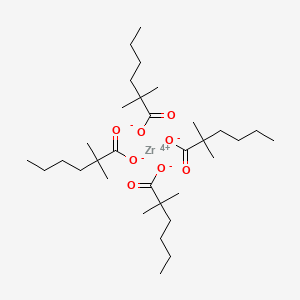
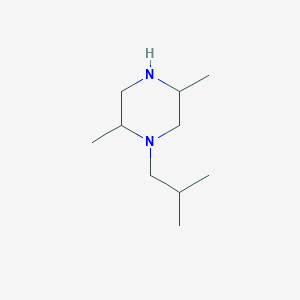

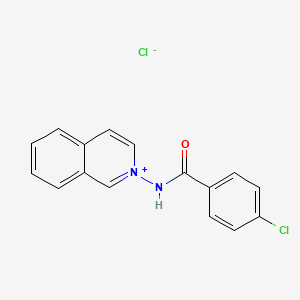
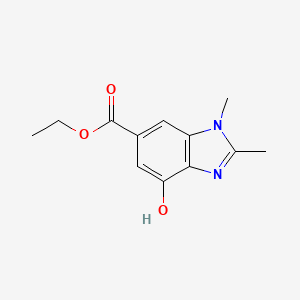
![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
